3,4-dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
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Description
3,4-dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C24H27N5O2 and its molecular weight is 417.513. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Drug Synthesis
Compounds that incorporate triazole or benzamide moieties, similar to the one , are often explored for their potential as therapeutic agents. For instance, triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Such compounds, including pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, have shown moderate effects against bacterial and fungal species, highlighting their potential in developing new antimicrobials (H. Abdel‐Aziz et al., 2008).
Voltage-Gated Sodium Channel Blockers
Similarly, constrained analogues of tocainide, a molecule structurally distinct but functionally relevant to the compound , have been designed and synthesized as potent blockers of voltage-gated skeletal muscle sodium channels. These analogues, including 1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, demonstrated marked increases in potency and use-dependent block, suggesting their utility in developing antimyotonic agents (A. Catalano et al., 2008).
Antidepressant Compounds
The oxidative metabolism of novel antidepressants has also been investigated, particularly focusing on compounds involving piperazine and benzamide structures. Such studies reveal the involvement of various cytochrome P450 enzymes in the metabolism of these compounds, providing insights into their pharmacokinetics and potential drug-drug interactions (Mette G. Hvenegaard et al., 2012).
Properties
IUPAC Name |
3,4-dimethyl-N-[1-[1-(2-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-16-8-9-19(14-18(16)3)23(30)25-20-10-12-28(13-11-20)24(31)21-15-29(27-26-21)22-7-5-4-6-17(22)2/h4-9,14-15,20H,10-13H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKFVNCDTDPILQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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